
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring. Thiophenes are sulfur-containing five-membered rings that are widely distributed in natural products and bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde typically involves the reaction of aromatic aldehydes with malononitrile, 1,3-thiazolidinedione, and ethyl glycinate hydrochloride in ethanol in the presence of triethylamine. This one-pot four-component reaction yields dihydrothiophene derivatives in moderate to good yields .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are well-established and provide efficient routes to various thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophenes to their corresponding dihydrothiophenes.
Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, modulating biological pathways to exert their effects. For example, some thiophene-based drugs function as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparison with Similar Compounds
Thiophene: The parent compound of thiophene derivatives, featuring a sulfur atom in a five-membered ring.
2,3-Dihydrothiophene: A reduced form of thiophene with two additional hydrogen atoms.
Thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde group at the 2-position.
Uniqueness: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 2-position and aldehyde group at the 3-position make it a valuable intermediate for synthesizing more complex molecules .
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H10OS/c1-2-7-6(5-8)3-4-9-7/h3-7H,2H2,1H3 |
InChI Key |
KFRXYQGSNRESLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C=CS1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


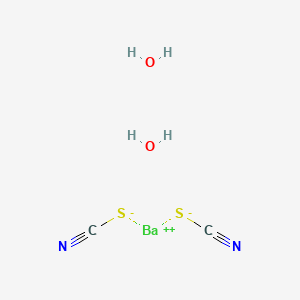
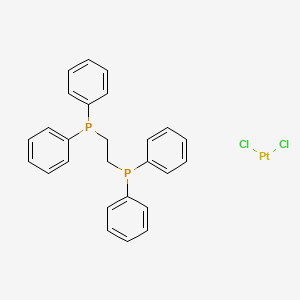
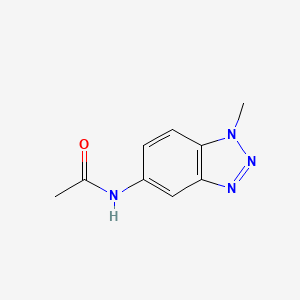

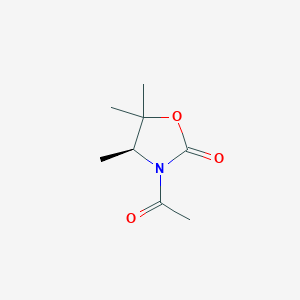
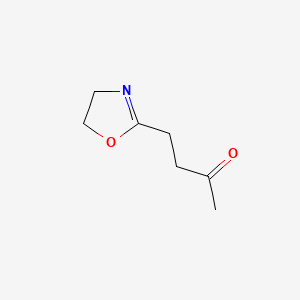
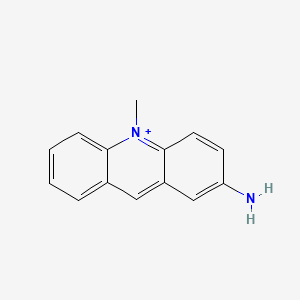



![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)
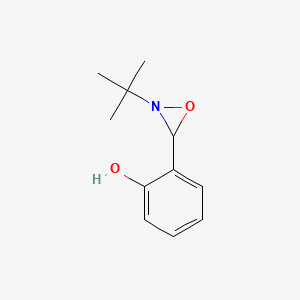
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)

